9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene
Overview
Description
9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by the presence of a bromophenyl group and a naphthyl group attached to an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which involves the reaction of a bromophenyl compound with a naphthylboronic acid in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic compounds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene is primarily based on its ability to interact with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it can interact with cellular proteins and enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
10-Phenyl-9-(naphthalen-1-yl)anthracene: Lacks the bromine atom, resulting in different reactivity and applications.
10-(4-Chlorophenyl)-9-(naphthalen-1-yl)anthracene:
10-(4-Methylphenyl)-9-(naphthalen-1-yl)anthracene: The presence of a methyl group alters the compound’s properties and applications.
Uniqueness: The presence of the bromine atom in 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene imparts unique reactivity, making it a versatile compound for various chemical transformations
Properties
IUPAC Name |
9-(4-bromophenyl)-10-naphthalen-1-ylanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19Br/c31-22-18-16-21(17-19-22)29-25-11-3-5-13-27(25)30(28-14-6-4-12-26(28)29)24-15-7-9-20-8-1-2-10-23(20)24/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAFDYCUZMVPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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